6-Amino-3-(pyridin-2-yl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core. Compounds with such structures are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Cyclization Reactions: Formation of the pyrano[2,3-c]pyrazole core through cyclization reactions.
Substitution Reactions: Introduction of pyridinyl groups via nucleophilic substitution.
Amination: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrano[2,3-c]pyrazole core or the pyridinyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Activity: Investigation of its potential as an anticancer agent.
Antimicrobial Activity: Study of its efficacy against various microbial strains.
Industry
Agriculture: Potential use in the development of agrochemicals.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar core structures.
Pyridinyl Substituted Compounds: Compounds with pyridinyl groups attached to different cores.
Uniqueness
The uniqueness of 6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern and the presence of both pyridinyl and amino groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H12N6O |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
6-amino-3-pyridin-2-yl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H12N6O/c18-9-11-13(10-4-7-20-8-5-10)14-15(12-3-1-2-6-21-12)22-23-17(14)24-16(11)19/h1-8,13H,19H2,(H,22,23) |
InChI Key |
ZUMFCNJIBDRZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
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